3-(Fmoc-amino)-L-alanine HCl
Description
Contextualization of Non-Canonical Amino Acids (NCAAs) in Modern Chemical Biology and Peptide Science
The 20 canonical amino acids encoded by the genetic code form the fundamental basis of protein structure and function. However, nature's repertoire extends far beyond these primary building blocks, with several hundred naturally occurring non-canonical amino acids serving crucial roles in various biological processes. achemblock.com These NCAAs can possess altered backbones, such as β- or γ-amino acids, or unique side chains generated through post-translational modifications. achemblock.comnih.gov
In recent years, the intentional incorporation of synthetic NCAAs into peptides and proteins has become a cornerstone of chemical biology and peptide science. wpi.educhemicalbook.com This strategy allows for the precise tuning of a molecule's physicochemical properties, including its conformation, stability, and biological activity. nih.gov The expanded toolbox of NCAAs enables the design of peptides with enhanced therapeutic potential, novel catalytic activities, and unique structural motifs. acs.org
Significance of Beta-Amino Acids in Peptidic Scaffolds and Structure-Function Relationships
Beta-amino acids, characterized by the placement of the amino group on the β-carbon of the carboxylic acid, represent a significant class of NCAAs. wikipedia.org Their incorporation into peptide chains introduces an additional carbon atom into the backbone, leading to distinct conformational preferences compared to their α-amino acid counterparts. iris-biotech.de This structural alteration can induce the formation of stable secondary structures, such as helices and turns, that are not readily accessible to natural peptides. iris-biotech.de
A key advantage of β-amino acid-containing peptides, often referred to as β-peptides, is their remarkable resistance to proteolytic degradation. iris-biotech.deisotope.com This enhanced stability is a critical attribute for the development of peptide-based therapeutics, which are often limited by their rapid clearance in vivo. Furthermore, the diverse substitution patterns possible on the α- and β-carbons of β-amino acids provide a rich platform for creating peptidomimetics with tailored biological functions. iris-biotech.deisotope.com Research has demonstrated the potential of β-amino acid derivatives in various therapeutic areas, including as antimicrobial agents and receptor antagonists. iris-biotech.denih.gov
Overview of Research Trajectories for Modified Amino Acid Derivatives in Biomolecular Design
The development of novel modified amino acid derivatives is a vibrant area of research with profound implications for biomolecular design and drug discovery. Scientists are continuously exploring new synthetic methodologies to create amino acids with diverse functionalities, including fluorinated side chains, photoswitchable moieties, and bioorthogonal handles. wpi.edu These custom-designed building blocks enable the construction of peptides and proteins with precisely engineered properties.
A significant research trajectory involves the use of modified amino acids to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.gov The incorporation of building blocks like 3-(Fmoc-amino)-L-alanine HCl allows for the generation of peptide analogs with enhanced stability, receptor selectivity, and oral bioavailability. nih.govnih.gov Furthermore, the use of isotopically labeled amino acid derivatives, such as those containing ¹³C or D, is invaluable for structural and metabolic studies using techniques like NMR spectroscopy and mass spectrometry. isotope.comisotope.comisotope.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4.ClH/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQISDBYKQHASPJ-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366009-04-3 | |
| Record name | L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366009-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactivity and Derivatization Strategies of 3 Fmoc Amino L Alanine Hcl
Selective Deprotection and Subsequent Functionalization of the Amino Group
The primary site for derivatization on 3-(Fmoc-amino)-L-alanine is the α-amino group, as the β-amino group is protected. However, the key to its utility lies in the selective removal of the Fmoc protecting group to expose the β-amino group for subsequent reactions.
The Fmoc group is well-known for its lability under basic conditions. wikipedia.org This allows for its selective removal without affecting acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) ethers and esters, which are commonly used in peptide synthesis. acs.orgpeptide.com The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov The mechanism proceeds via a β-elimination pathway, generating a dibenzofulvene byproduct which is typically scavenged by the amine base. wikipedia.orggoogle.com
Common Deprotection Reagents for the Fmoc Group
| Reagent | Typical Concentration | Notes |
|---|---|---|
| Piperidine | 20% in DMF | The most common and standard condition for Fmoc removal in solid-phase peptide synthesis (SPPS). wikipedia.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | A stronger, non-nucleophilic base used to reduce epimerization in sensitive syntheses. nih.gov |
Once the Fmoc group is removed, the newly liberated β-amino group of the L-alanine derivative becomes a nucleophilic site available for a wide array of functionalization reactions. This allows for the site-specific introduction of various moieties. Common subsequent functionalization strategies include:
Acylation: The free amine can be readily acylated by reacting with activated carboxylic acids (e.g., acid chlorides, anhydrides) or by using standard peptide coupling reagents (e.g., HATU, HBTU) to form an amide bond. This is a fundamental step for creating branched peptides or attaching reporter groups.
Alkylation: Introduction of alkyl groups can be achieved through reductive amination or by reaction with alkyl halides, although care must be taken to avoid over-alkylation.
Arylation: The amino group can undergo arylation reactions to form N-aryl bonds, introducing aromatic systems onto the side chain.
Conjugation: The exposed amine is a key handle for conjugation to other molecules, such as fluorescent dyes, biotin, lipids, or polyethylene (B3416737) glycol (PEG) chains, to impart specific properties to the final product.
This two-step process of selective deprotection followed by functionalization is central to the use of 3-(Fmoc-amino)-L-alanine HCl in creating structurally diverse molecules.
Orthogonal Protection Schemes for Multicomponent Assembly
The true power of this compound is realized in the context of orthogonal protection schemes, which are foundational to modern solid-phase peptide synthesis (SPPS) and the construction of complex organic molecules. ug.edu.pl An orthogonal protection strategy employs multiple protecting groups, each of which can be removed by a specific set of chemical conditions without affecting the others. acs.orgpeptide.com This allows for the sequential unmasking and reaction of different functional groups within the same molecule.
In a typical scenario involving this compound, the Fmoc group on the side chain is one component of an orthogonal pair or set. For instance, in peptide synthesis, the α-amino group of the amino acid chain is temporarily protected, most often also with an Fmoc group (in Fmoc/tBu strategy) or a Boc group (in Boc/Bzl strategy). peptide.com
When 3-(Fmoc-amino)-L-alanine is incorporated into a peptide chain using the Boc/Bzl strategy, the α-amino group would be protected with a Boc group. The Fmoc group on the side chain can be selectively removed with a base (e.g., piperidine), leaving the Boc group on the N-terminus and any acid-labile side-chain protecting groups (like Bzl) on other residues intact. peptide.com Conversely, if used in the more common Fmoc/tBu strategy, a different, orthogonal protecting group would be required for the β-amino group if selective modification is desired. For this purpose, derivatives of diaminopropionic acid with alternative side-chain protection are used, such as those bearing allyloxycarbonyl (Aloc) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups. peptide.com
The use of this compound is particularly relevant for creating branched or cyclic peptides. After assembling a linear peptide chain, the side-chain Fmoc group can be removed to expose the β-amino group. A second peptide chain can then be synthesized on this newly available amine, creating a branched structure.
Table of Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Stability |
|---|---|---|---|
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine/DMF) wikipedia.org | Acid, Hydrogenolysis |
| tert-Butyloxycarbonyl | Boc | Moderate Acid (e.g., TFA) | Base, Hydrogenolysis |
| Benzyl (B1604629) | Bzl | Strong Acid (e.g., HF), Hydrogenolysis | Base, Mild Acid |
| Allyloxycarbonyl | Aloc | Pd(0) catalyst peptide.com | Acid, Base |
| 1-(Adamantyl)-1-methylethoxycarbonyl | Adpoc | Mild Acid (e.g., 3% TFA/DCM) | Base, Hydrogenolysis |
This orthogonality allows chemists to precisely control the sequence of bond formation, enabling the assembly of highly complex molecules with multiple, distinct functional domains.
Transformations of the Side Chain (if applicable to the specific derivative beyond the primary amino group)
While the principal reactivity of the 3-(Fmoc-amino)-L-alanine side chain involves the deprotection and functionalization of the β-amino group, other transformations can be envisaged, particularly those that modify the alanine (B10760859) backbone. These advanced strategies can introduce further complexity and diversity into the final molecule.
One area of research in amino acid chemistry is the direct functionalization of C-H bonds. nih.govrsc.org Palladium-catalyzed methods have been developed for the arylation of the β-C(sp3)–H bonds of alanine derivatives. rsc.org By using a suitable directing group attached to the α-amino group, it is possible to selectively introduce aryl groups onto the β-carbon of the alanine core. This allows for the synthesis of β-arylated-α,β-diaminopropionic acid derivatives, creating tertiary chiral centers with high diastereoselectivity. nih.gov
Another potential transformation is based on the reactivity of related compounds like 3-chloro-L-alanine. iris-biotech.de In this molecule, the chlorine atom is a labile leaving group that can be displaced by nucleophiles or undergo elimination to form a dehydroalanine (B155165) residue. iris-biotech.de While the protected amino group in 3-(Fmoc-amino)-L-alanine is not an intrinsic leaving group, it could potentially be converted into one, or the entire side chain could serve as a precursor for creating unsaturated amino acids like dehydroalanine, which are valuable for further Michael additions or for introducing conformational constraints in peptides.
Examples of Advanced Side Chain Transformations
| Transformation Type | Description | Potential Outcome |
|---|---|---|
| C(sp3)–H Arylation | Palladium-catalyzed introduction of an aryl group at the β-carbon of the alanine backbone. nih.govrsc.org | Synthesis of β-aryl-α,β-diaminopropionic acid derivatives. |
| Elimination Reaction | Conversion of the side-chain functional group into a leaving group, followed by base-induced elimination. | Formation of a dehydroalanine residue within a peptide sequence. iris-biotech.de |
These transformations extend the synthetic utility of 3-amino-L-alanine derivatives beyond their use as simple scaffolds for side-chain functionalization, opening pathways to novel amino acid structures and complex molecular designs.
Incorporation of 3 Fmoc Amino L Alanine Hcl into Peptidic and Peptidomimetic Architectures
Solid-Phase Peptide Synthesis (SPPS) Utilizing 3-(Fmoc-amino)-L-alanine HCl
Solid-phase peptide synthesis, particularly using Fmoc chemistry, is the predominant method for the assembly of synthetic peptides. nih.gov The orthogonality of the Fmoc group, which is base-labile, and acid-labile side-chain protecting groups allows for the stepwise elongation of the peptide chain on a solid support. nih.gov The use of this compound, often referred to as Fmoc-L-Dap(Fmoc)-OH in synthesis literature, is compatible with these standard procedures, enabling its inclusion at any desired position within a peptide sequence. guidechem.comiris-biotech.de
The efficiency of the coupling reaction is paramount to the successful synthesis of the target peptide. For Fmoc-L-Dap(Fmoc)-OH, standard coupling reagents used in Fmoc-SPPS are generally effective. These include aminium/uronium salts like HATU and HBTU, or phosphonium (B103445) salts such as PyBOP, often used in conjunction with a tertiary base like N,N-diisopropylethylamine (DIPEA). beilstein-journals.orgfrontiersin.org
However, studies on structurally similar amino acids, such as Fmoc-Dab(Mtt)-OH, have revealed potential challenges. For instance, some protected diamino acids can undergo rapid intramolecular lactamization when pre-activated with coupling reagents, leading to poor coupling efficiency. rsc.orgrsc.org While this specific issue is less documented for Fmoc-L-Dap(Fmoc)-OH, it highlights the importance of optimizing coupling conditions.
Strategies to enhance coupling efficiency include:
Choice of Coupling Reagent: The selection of the coupling reagent can significantly impact the reaction outcome. Reagents like COMU and Oxyma Pure have been developed as effective and safer alternatives to traditional reagents and can improve coupling outcomes for challenging sequences. beilstein-journals.orgfrontiersin.org
Reaction Time and Temperature: Extending the coupling time or performing double couplings can help drive the reaction to completion, particularly for sterically hindered amino acids or during the formation of difficult peptide bonds. frontiersin.org Microwave-assisted SPPS can also accelerate coupling reactions, though careful temperature control is necessary to avoid side reactions. researchgate.net
Solvent Choice: The choice of solvent can influence resin swelling and reaction kinetics. While DMF is standard, the addition of co-solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can help disrupt peptide aggregation and improve coupling. peptide.com
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Reagent Abbreviation | Full Name | Class | Notes |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) | Aminium/Uronium | Highly effective and commonly used, but can cause guanidinylation of the free N-terminus if not pre-activated. beilstein-journals.orgfrontiersin.org |
| HBTU | N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide | Aminium/Uronium | A well-established coupling reagent, similar in efficacy to HATU. beilstein-journals.org |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | A good alternative to aminium salts, particularly to avoid guanidinylation side reactions. beilstein-journals.orgiris-biotech.de |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate | Carbodiimide/Additive | A safer, non-explosive alternative to HOBt-based reagents. Oxyma Pure can also suppress racemization and aspartimide formation. nih.govbeilstein-journals.org |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium | A potent Oxyma-based uronium salt that is considered a safe and highly efficient coupling reagent, particularly for custom or challenging building blocks. beilstein-journals.orgfrontiersin.org |
During peptide elongation, several side reactions can occur, leading to impurities that are difficult to separate from the final product. The most common issues in Fmoc-SPPS are racemization and aspartimide formation. nih.govnih.gov
Racemization: The loss of chiral integrity at the α-carbon is a significant concern, especially for amino acids like histidine and cysteine. nih.gov Racemization occurs via the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated amino acid, which can readily epimerize. nih.gov While 3-(Fmoc-amino)-L-alanine is not among the most susceptible residues, the risk is not negligible, particularly under harsh coupling conditions or during prolonged activation times. nih.gov To minimize racemization:
Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma Pure. nih.govpeptide.com
Avoid prolonged pre-activation times. nih.gov
For particularly sensitive residues, lower coupling temperatures can be employed. researchgate.net
Aspartimide Formation: This is a major side reaction involving aspartic acid residues, where the peptide backbone nitrogen attacks the side-chain ester, forming a cyclic imide. nih.goviris-biotech.de This can lead to a mixture of byproducts, including α- and β-peptides, as well as racemized products. iris-biotech.de While not directly involving 3-(Fmoc-amino)-L-alanine, its presence in a sequence adjacent to an aspartic acid could potentially influence the rate of this side reaction. Strategies to prevent aspartimide formation include:
Using bulky side-chain protecting groups for Asp, which sterically hinder the cyclization. iris-biotech.de
Adding HOBt or Oxyma Pure to the piperidine (B6355638) solution used for Fmoc deprotection. nih.govresearchgate.net
The compatibility of Fmoc-protected amino acids with standard deprotection and coupling chemistries makes them ideal for use in automated peptide synthesizers. nih.govresearchgate.net These instruments perform the repetitive cycles of deprotection, washing, and coupling required for peptide elongation, significantly increasing throughput and reproducibility. beilstein-journals.org
The incorporation of this compound into an automated protocol follows the standard procedure for any other Fmoc-amino acid. researchgate.net The synthesizer is programmed to deliver the appropriate reagents for each step of the cycle. Microwave-assisted automated synthesizers can further accelerate the process by heating the reaction vessel, which can enhance both deprotection and coupling rates. researchgate.netresearchgate.net However, it is crucial to optimize microwave parameters (power, temperature, and time) to ensure complete reactions while minimizing side reactions like racemization. researchgate.net
Design and Synthesis of Peptidomimetics Incorporating Beta-Amino Acid Residues
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.govresearchgate.net The incorporation of β-amino acids, such as the L-diaminopropionic acid core of 3-(Fmoc-amino)-L-alanine, is a powerful strategy in peptidomimetic design. nih.govupc.edu The additional carbon atom in the backbone of β-amino acids alters their conformational preferences and renders the adjacent peptide bonds resistant to cleavage by peptidases. researchgate.netupc.edu
A key goal in peptidomimetic design is to constrain the conformational flexibility of the molecule to favor the bioactive conformation, which can lead to increased receptor affinity and selectivity. upc.edu The inclusion of β-amino acid residues introduces new torsional angles into the peptide backbone, influencing the local and global secondary structure. researchgate.netmdpi.com
Depending on the substitution pattern and stereochemistry, β-peptides can adopt well-defined secondary structures, such as various types of helices (e.g., 14-helix, 12-helix) and sheets. acs.orgscirp.org Even the insertion of a single β-amino acid into an α-peptide sequence can induce specific turns or stabilize helical structures. beilstein-journals.org
Strategies for creating conformationally constrained peptidomimetics using β-amino acids include:
Inducing Turns and Helices: The specific stereochemistry and substitution pattern of the β-amino acid can be chosen to nucleate or stabilize specific secondary structures, such as β-turns or helices. mdpi.comacs.org
Cyclization: The side chain of the diaminopropionic acid residue can be used as an anchor point for cyclization, either through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages. This is a highly effective method for rigidly constraining the peptide's conformation.
Alternating α/β-Peptides: Peptides composed of alternating α- and β-amino acid residues can adopt unique and stable helical or sheet-like structures that are distinct from those of pure α- or β-peptides. upc.edubeilstein-journals.org
Table 2: Influence of β-Amino Acids on Peptide Conformation
| Structural Motif | Description |
| 14-Helix | A common secondary structure in all-β-peptide oligomers, characterized by a 14-membered hydrogen-bonded ring between the C=O group of residue i and the N-H group of residue i+2. scirp.org |
| 12/10-Mixed Helix | Observed in hybrid peptides containing alternating types of amino acids, such as β-amino acids and α-aminoxy acids. This structure is stabilized by a repeating pattern of 12- and 10-membered hydrogen-bonded rings. nih.gov |
| β-Turn Mimicry | The incorporation of a single β-amino acid can induce a reverse turn in a short peptide sequence, mimicking the function of a natural β-turn. acs.org |
| α/β-Hybrid Structures | Peptides with alternating α- and β-residues can form stable secondary structures that closely resemble those of natural α-peptides, but with enhanced proteolytic stability. This makes them valuable for mimicking bioactive peptide epitopes. beilstein-journals.org |
The term "pseudo-peptide" or "hybrid peptide" refers to molecules that combine peptide features with non-peptidic elements. upc.edumdpi.com The incorporation of β-amino acids is a primary method for creating such structures. beilstein-journals.org These molecules retain the side-chain functionalities necessary for biological recognition while possessing a modified backbone that confers improved stability. researchgate.netupc.edu
The synthesis of these hybrids typically follows the principles of SPPS, where this compound can be incorporated as a building block. beilstein-journals.org After incorporation into the peptide chain, the β-amino group (protected by Fmoc during synthesis) can be deprotected and used for further modifications, such as:
Glycosylation: Attaching carbohydrate moieties to create pseudo-glycopeptides, which can serve as stable mimics of natural glycopeptide antigens for vaccine development. beilstein-journals.org
Lipidation: Acylating the β-amino group with a fatty acid to create lipopeptides, which can enhance membrane association or improve pharmacokinetic properties.
Conjugation: Linking other molecules, such as fluorescent dyes, biotin, or drug molecules, to create multifunctional probes or targeted therapeutics.
The development of hybrid structures also includes oligomers made from alternating α- and β-amino acids or even combining β-amino acids with other non-natural building blocks like α-aminoxy acids. beilstein-journals.orgnih.gov These strategies create novel backbone architectures with unique folding propensities, expanding the structural diversity available for designing new bioactive molecules. nih.gov
Conformational Analysis of Peptidic Constructs Containing 3 Fmoc Amino L Alanine Hcl
Experimental Techniques for Determining Solution and Solid-State Conformations
A variety of powerful analytical techniques are employed to elucidate the complex three-dimensional structures of peptides containing 3-(Fmoc-amino)-L-alanine HCl in both solution and solid states. These methods provide critical insights into the peptide backbone conformation, the presence of secondary structures, and the intramolecular interactions that stabilize these arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N, 2H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state conformation of peptides. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), detailed information about the dihedral angles and proximities between atoms can be obtained. rsc.orguzh.ch
¹H NMR: The chemical shifts of amide (NH) and α-protons (Hα) are particularly sensitive to the secondary structure. nih.gov In helical structures, Hα protons typically show upfield shifts (lower ppm values), while in β-sheets, they exhibit downfield shifts (higher ppm values). nih.govnorthwestern.edu For instance, a secondary chemical shift of -0.39 ppm for Hα is indicative of a helical conformation, whereas a shift of +0.40 ppm suggests a β-sheet. nih.gov The coupling constant between the amide proton and the α-proton (³J(HN,Hα)) also provides information about the backbone dihedral angle φ. northwestern.edu
¹³C NMR: The chemical shifts of backbone carbons, especially Cα and the carbonyl carbon (C=O), are also indicative of the secondary structure. Cα chemical shifts are generally higher in helical conformations and lower in β-sheet structures. nih.govkobe-u.ac.jp For example, the carbonyl carbon in an α-helix can appear around 176.4 ppm for an alanine (B10760859) residue, while in a β-sheet it is closer to 171.8 ppm. kobe-u.ac.jp
¹⁵N NMR: The chemical shifts of ¹⁵N in the peptide backbone are sensitive to hydrogen bonding and secondary structure.
NOESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for identifying protons that are close in space, even if they are far apart in the primary sequence. This information is used to determine folding patterns and tertiary structure. For example, the presence of dNN(i,i+1) NOEs is a characteristic feature of helical structures. northwestern.edu Trans-hydrogen bond scalar couplings (HBSCs) can also be measured to directly probe hydrogen bonds. nih.gov
Below is a table summarizing typical NMR chemical shifts for different secondary structures.
| Nucleus | Secondary Structure | Typical Chemical Shift (ppm) or Deviation |
| ¹Hα | α-Helix | Upfield shift (average deviation of -0.39 ppm) nih.govnorthwestern.edu |
| ¹Hα | β-Sheet | Downfield shift (average deviation of +0.40 ppm) nih.gov |
| ¹³Cα | α-Helix | Downfield shift (average of +2.6 ppm) northwestern.edu |
| ¹³Cβ | β-Sheet | Downfield shift nih.gov |
| ¹³C=O (Ala) | α-Helix | ~176.4 ppm kobe-u.ac.jp |
| ¹³C=O (Ala) | β-Sheet | ~171.8 ppm kobe-u.ac.jp |
| ¹³C=O (Leu) | α-Helix | ~175.7 ppm kobe-u.ac.jp |
| ¹³C=O (Leu) | β-Sheet | ~170.5 ppm kobe-u.ac.jp |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules. Different secondary structures, such as helices and sheets, have characteristic CD spectra. nih.govnih.gov
α-Helices: Typically show two negative bands around 222 nm and 208 nm, and a strong positive band around 193 nm. nih.gov
β-Sheets: Are characterized by a negative band around 216-218 nm and a positive band around 195 nm. scirp.orgnih.gov
Random Coil: Structures generally display a strong negative band below 200 nm. scirp.org
β-Turns: Can show a weak negative band near 225 nm and a strong positive band between 200-205 nm. scirp.org
For β-peptides, the characteristic CD signals can differ from those of α-peptides. For instance, a 14-helix in β-peptides can give rise to a distinct CD pattern. scirp.org The intensity of the CD signal can also provide an estimate of the percentage of each secondary structure element in the peptide. nih.gov
The following table presents characteristic CD spectral data for different peptide secondary structures.
| Secondary Structure | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
| α-Helix | ~222 | Negative nih.govnih.gov |
| ~208 | Negative nih.govnih.gov | |
| ~193 | Positive nih.gov | |
| β-Sheet | ~216-218 | Negative scirp.orgnih.gov |
| ~195 | Positive scirp.orgnih.gov | |
| Random Coil | <200 | Strong Negative scirp.orgresearchgate.net |
| β-Turn | ~225 | Weak Negative scirp.org |
| ~200-205 | Strong Positive scirp.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding and Backbone Information
Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the secondary structure and hydrogen bonding patterns in peptides. The analysis of the amide bands in the IR spectrum is particularly informative. nih.govleibniz-fli.de
Amide I Band (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the peptide backbone and is highly sensitive to the secondary structure. nih.govleibniz-fli.de
α-Helices: ~1650-1657 cm⁻¹ researchgate.net
β-Sheets: ~1615-1640 cm⁻¹ (strong band) and sometimes a weaker band around 1685 cm⁻¹ for antiparallel sheets. nih.govresearchgate.net
β-Turns: Can appear in a broad range from 1628 cm⁻¹ to 1694 cm⁻¹. nih.gov
Amide II Band (1510-1580 cm⁻¹): This band originates from the N-H bending and C-N stretching vibrations and is also sensitive to conformation. leibniz-fli.de
Amide A Band (~3300 cm⁻¹): The frequency of the N-H stretching vibration is sensitive to the strength of hydrogen bonds. leibniz-fli.de
The table below lists characteristic FTIR frequencies for different secondary structures.
| Vibrational Mode | Secondary Structure | Characteristic Wavenumber (cm⁻¹) |
| Amide I | α-Helix | 1650 - 1657 researchgate.net |
| Amide I | β-Sheet | 1615 - 1640 researchgate.net |
| Amide I | β-Turn | 1628 - 1694 nih.gov |
| Amide II | β-Sheet | ~1523 researchgate.net |
Stereochemical Guidelines and Conformational Preferences Induced by Beta-Amino Acids
The stereochemistry of the β-amino acid residue plays a critical role in directing the folding of the peptide chain. nih.govcore.ac.uk The additional flexibility of the β-amino acid backbone, with its extra C-C bond, allows for a wider range of accessible conformations compared to α-peptides. However, the substituents on the α and β carbons can introduce steric constraints that favor specific dihedral angles and, consequently, particular secondary structures. acs.orgnih.gov
The incorporation of conformationally constrained β-amino acids, such as those with cyclic structures, can act as potent inducers of specific secondary structures like helices or turns. rsc.orgrsc.org The folding propensities are highly dependent on the sequence pattern and the stereochemistry of the neighboring amino acid residues. rsc.org For example, oligomers of certain β-amino acids have been shown to adopt stable helical conformations, such as the 14-helix, even in short sequences. scirp.org The stereochemical control exerted by the β-amino acid can be used to design peptides with predictable and stable three-dimensional structures. nih.govcore.ac.uk
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The stability of the conformations adopted by peptidic constructs containing this compound is largely determined by a network of intramolecular interactions.
Hydrogen Bonding: Intramolecular hydrogen bonds are fundamental to the formation and stability of secondary structures. In β-peptides, various types of hydrogen-bonded rings can form, leading to different helical structures (e.g., 10/12-helix, 14-helix). scirp.orgnih.gov The presence and geometry of these hydrogen bonds can be inferred from NMR data, such as the temperature dependence of amide proton chemical shifts and the measurement of trans-hydrogen bond scalar couplings. nih.gov FTIR spectroscopy is also a powerful tool for detecting hydrogen bonds, as the frequency of the N-H and C=O stretching vibrations are sensitive to their involvement in hydrogen bonding. leibniz-fli.de
Computational Design and Modeling of Systems Involving 3 Fmoc Amino L Alanine Hcl
Integration of Non-Canonical Amino Acids into Computational Protein/Peptide Design Suites (e.g., Rosetta)
The integration of NCAAs into powerful computational protein design software like Rosetta is a critical step toward creating novel therapeutics and biological tools. nih.gov Standard design programs are primarily built to handle the 20 canonical amino acids, relying on knowledge-based potentials derived from statistical analysis of the Protein Data Bank (PDB). nih.govplos.org However, the scarcity of structures containing NCAAs in the PDB means these statistical potentials are not applicable. plos.orgresearchgate.net
To overcome this, researchers have developed methodologies to incorporate NCAAs into Rosetta. This involves replacing incompatible knowledge-based terms with more generalized functional forms found in molecular mechanics energy functions, such as those in Amber and CHARMM. nih.govplos.org A key component of this integration is the creation of specific parameter files for each NCAA. This process involves:
Generating a 3D conformer of the amino acid.
Using quantum mechanics (QM) software to optimize the structure and calculate partial charges. rosettacommons.org
Creating a params file that defines the atom types, connectivity, and properties of the residue for Rosetta. rosettacommons.org
The Rosetta suite can then utilize these custom parameters for various modeling tasks, including packing, minimization, and design. rosettacommons.org To score these novel structures, specialized scoring functions like mm_std are often employed instead of standard ones like talaris2014, which are trained on canonical amino acids. rosettacommons.org These efforts have enabled the successful design of peptides with improved biophysical properties, such as enhanced binding affinity to target proteins. plos.orgnih.gov
Development and Validation of Force Fields and Rotamer Libraries for Beta-Amino Acid Residues
Accurate force fields and rotamer libraries are fundamental for the reliable modeling of protein and peptide structures. A rotamer library is a collection of low-energy side-chain conformations for a given amino acid, which significantly speeds up the search for optimal structures in computational design. acs.org For canonical amino acids, these libraries are derived from extensive statistical analysis of high-resolution structures in the PDB. acs.org For β-amino acids and other NCAAs, the lack of experimental data necessitates alternative approaches. acs.orgnih.gov
Computationally generated rotamer libraries are the primary solution. The process generally involves:
Conformational Sampling: Generating a wide range of possible side-chain conformations. researchgate.netrosettacommons.org
Energy Minimization: Using molecular mechanics (MM) or quantum mechanics (QM) to calculate the energy of each conformation and identify local minima. researchgate.netacs.org
Clustering: Grouping similar low-energy conformations into "rotamers" and calculating their probabilities. researchgate.net
Several methods have been developed to create these libraries. One approach within Rosetta, the MakeRotLib protocol, systematically rotates side-chain dihedral angles, performs energy minimization, and clusters the resulting structures to define rotamer wells. rosettacommons.orgbiorxiv.org Another advanced technique uses explicit-solvent metadynamics simulations of dipeptides to create high-coverage rotamer libraries, such as the MEDFORD library, which shows comparable accuracy to traditional libraries for canonical regions and provides data for conformations rarely seen in linear proteins. nih.gov This method has been successfully applied to non-canonical amino acids, predicting side-chain conformations with approximately 75% accuracy. nih.gov
The underlying force fields must also be capable of accurately representing the physics of β-amino acids. Force fields like AMBER, CHARMM, and GROMOS have been extended and specifically parameterized to better reproduce the structural properties of β-peptides. acs.org Comparative studies have shown that different force fields have varying success in reproducing experimentally observed secondary structures, with CHARMM and Amber generally performing well for β-peptides containing cyclic and acyclic residues, respectively. acs.org
| Method for Rotamer Library Generation | Description | Applicability to β-Amino Acids | Reference |
|---|---|---|---|
| PDB Statistics (e.g., Dunbrack) | Statistical analysis of side-chain conformations from experimentally determined structures in the Protein Data Bank. | Not feasible due to insufficient structural data for β-amino acids. | nih.govrosettacommons.org |
Rosetta MakeRotLib Protocol | Iteratively seeds potential conformations, performs energy minimization with an MM-based energy function, and clusters results. | Yes, has been used to generate libraries for various NCAAs by relying on MM-based energy calculations instead of PDB statistics. | acs.orgrosettacommons.orgbiorxiv.org |
| Metadynamics Simulations (MEDFORD) | Uses explicit-solvent metadynamics simulations on dipeptide models to explore the conformational space and generate high-coverage rotamer distributions. | Yes, specifically designed to be applicable to NCAAs and provides better coverage for non-canonical backbone conformations. | nih.gov |
| MD Simulation of Host-Guest Peptides | Derives rotamer distributions from molecular dynamics simulations of a "guest" D-amino acid within a "host" peptide. | Primarily developed for D-amino acids but the principle is applicable to other NCAAs like β-amino acids. | oup.com |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling and Prediction
Molecular Mechanics (MM) force fields provide the foundation for Molecular Dynamics (MD) simulations, which are indispensable tools for studying the dynamic behavior of peptides containing β-amino acids. acs.org MD simulations can provide atomic-level insights into conformational flexibility, folding pathways, and intermolecular interactions that are often inaccessible to experimental methods alone. acs.orgacs.org
Simulations have been successfully used to study the folding of β-peptides into defined secondary structures, such as helices and β-hairpin-like structures. nih.govnih.gov For instance, MD simulations have accurately reproduced the folding of a synthetic peptide into a β-hairpin in chloroform (B151607) and its destabilization upon the addition of methanol (B129727), matching experimental observations. nih.gov Similarly, simulations of short, hydrophobic peptides have shown they can fold into stable β-hairpin conformations in an aqueous environment, even when composed of residues that typically favor such structures only in apolar solvents. biorxiv.org
The choice of force field is critical for the accuracy of these simulations. Studies comparing different force fields (e.g., Amber, CHARMM, GROMOS) have revealed significant differences in their ability to model the aggregation and secondary structure formation of peptides. acs.orgacs.org For example, in a study of seven β-peptidic sequences, the CHARMM force field was adept at reproducing and maintaining helical secondary structures, while Amber was effective for peptides containing cyclic β-amino acids. acs.org The development of residue-specific force fields, which balance backbone dihedral angle potentials, aims to create a unified framework that can accurately simulate both folded and intrinsically disordered proteins, a challenge relevant to flexible β-amino acid-containing peptides. nsf.gov
| Force Field Family | Performance on β-Peptide Simulations | Key Findings | Reference |
|---|---|---|---|
| CHARMM | Effectively reproduces and maintains helical secondary structures (314-helix) for acyclic β-peptides. Shows dynamic folding and unfolding behavior. | Considered a robust choice for simulating the folding of β-peptides into helical conformations. | acs.org |
| Amber | Successfully reproduces the secondary structures of β-peptides that incorporate cyclic β-amino acid residues. Can maintain pre-formed oligomeric states. | Performs well for conformationally constrained β-peptidic systems. | acs.org |
| GROMOS | Showed the lowest performance in reproducing the experimental secondary structures of the seven β-peptides tested. | May require further parametrization for accurate simulation of β-peptide folding. | acs.org |
Quantum Mechanics (QM) Calculations for Electronic Structure and Energetics
While MM methods are computationally efficient for large systems and long simulations, Quantum Mechanics (QM) calculations offer higher accuracy for determining the electronic structure and energetics of molecules. nih.govmdpi.com This accuracy is crucial for parameterizing NCAAs, where empirical data is sparse. A primary application of QM in this context is the derivation of accurate partial atomic charges for use in MM force fields. The IPolQ method, for example, uses iterative cycles of MD simulations and high-level QM calculations (MP2/cc-pV(T+d)Z) to generate charges that implicitly account for polarization in water. nih.gov
QM calculations are also used to compute the relative energies of different side-chain rotamers more accurately than MM potentials. nih.gov Studies have shown that for certain conformations, energies calculated using QM methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) differ significantly from MM-calculated energies. nih.gov Using these QM-derived energies in structure prediction tests leads to more accurate placement of amino acid side chains. nih.gov
Although QM calculations are too computationally expensive to be applied to entire proteins, hybrid QM/MM methods provide a powerful compromise. mdpi.com In a QM/MM simulation, a small, chemically active region of the system (e.g., the NCAA and its immediate environment) is treated with QM, while the rest of the protein and solvent are handled by MM. This approach allows for the simulation of chemical reactions, such as bond formation and breaking, providing insights into transition states and reaction pathways that are inaccessible to purely classical simulations. mdpi.com Another strategy involves fragmenting proteins into their constituent amino acids, performing QM calculations on each fragment, and reassembling the energies to estimate the total ground state energy of the peptide with high accuracy. arxiv.org
Rational Design Principles for Incorporating 3-(Fmoc-amino)-L-alanine HCl into Peptidic Scaffolds
The incorporation of β-alanine residues, the core of this compound, into peptidic scaffolds is guided by rational design principles aimed at creating molecules with novel structures and functions. The additional methylene (B1212753) group in the β-amino acid backbone, contrary to intuition, often reduces conformational freedom, providing a tool to construct well-defined and stable structures. acs.org
Peptidomimetics containing β-amino acids have been designed to mimic protein secondary structures like β-sheets and β-hairpins. acs.orgmdpi.com For example, peptides containing β-amino acid residues have been shown to form stable β-hairpin motifs stabilized by intramolecular hydrogen bonds. nih.gov This ability to form predictable, stable structures is a key advantage in de novo protein design, where artificial proteins can be constructed from repetitive motifs to create scaffolds for novel functions. pnas.org The modular nature of these building blocks allows for the iterative, atomic-resolution design of complex architectures. pnas.org
A major goal of incorporating NCAAs is to improve the binding affinity and specificity of peptides for therapeutic targets. nih.govnih.gov Computational tools play a vital role in predicting these properties. However, many existing predictors for peptide-protein interactions, such as those for MHC-I binding, are not equipped to handle NCAAs. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization for Research Applications
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a fundamental tool for separating, identifying, and purifying the components of a mixture. For Fmoc-protected amino acids, it is essential for determining chemical and chiral purity, which directly impacts the quality of synthesized peptides. phenomenex.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of N-Fmoc α-amino acids. phenomenex.com It is routinely used to analyze purified fractions and assess the final purity of peptides. phenomenex.com The enantiomeric purity of these compounds is particularly critical, with expectations often exceeding 99.0% enantiomeric excess (ee) for the L-form, and in some cases, reaching ≥99.8% ee. phenomenex.com Chiral HPLC is one of the few analytical techniques that can achieve this level of precision, offering advantages in speed and detection levels. phenomenex.com
Various polysaccharide-based chiral stationary phases (CSPs) are utilized in reversed-phase (RP) HPLC to separate enantiomers of Fmoc-protected amino acids. phenomenex.com Mobile phases typically consist of an organic modifier like acetonitrile (B52724) or methanol (B129727) with an acidic additive such as trifluoroacetic acid (TFA) or formic acid. phenomenex.com These conditions are well-suited for the acidic nature of Fmoc-amino acid derivatives. phenomenex.com The selection of the mobile phase solvent polarity is a key factor in achieving successful chiral recognition on CSPs. rsc.org
A typical HPLC method for analyzing Fmoc-amino acids involves using an octadecylsilane (B103800) (ODS) bonded silica (B1680970) column and gradient elution with a mobile phase system of aqueous TFA and acetonitrile with TFA. google.com Detection is commonly performed using UV spectrophotometry at wavelengths around 220 nm. google.com The combination of derivatization with Fmoc-Cl followed by LC-ESI-MS/MS allows for sensitive and selective quantification of amino acids. springernature.com This method enables the purification of derivatized amino acids from a matrix using a single solid-phase extraction step, which reduces ion suppression and enhances sensitivity. springernature.com
Table 1: Representative HPLC Conditions for Fmoc-Amino Acid Analysis
| Parameter | Condition | Source |
| Column | Octadecylsilane (ODS) bonded silica | google.com |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | google.com |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile | google.com |
| Elution | Gradient | google.com |
| Flow Rate | 1.0 - 2.0 mL/min | google.com |
| Detection | UV at 220 nm | google.com |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2) | phenomenex.com |
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the structure of molecules. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) for the analysis of biomolecules like peptides and protected amino acids because it rarely causes fragmentation. cpcscientific.com
For Fmoc-protected amino acids and peptides, ESI-MS provides crucial information on their identity and integrity. nih.govnih.gov The technique can be used in both positive and negative ion modes to characterize these compounds. nih.gov In the negative-ion mode, a common observation for Fmoc-protected amino acids is the generation of a deprotonated molecular ion [M-H]⁻. A characteristic fragmentation pattern involves the loss of the Fmoc group (196 Da).
Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural details by fragmenting selected ions. nih.gov The collision-induced dissociation (CID) of the [M+H]⁺ ions of Fmoc-protected dipeptides can help distinguish between positional isomers. nih.gov Similarly, negative ion MS³ CID of the [M-H-Fmoc+H]⁻ fragment can also be used to differentiate isomers. nih.gov The fragmentation patterns, including the formation of b₁, c₁, y₁, and z₁ ions, provide detailed sequence and structural information. nih.gov
Table 2: Key Mass Spectrometry Data for Fmoc-Amino Acid Derivatives
| Ion Type | Observation | Significance | Source |
| [M-H]⁻ | Deprotonated molecular ion in negative ESI-MS. | Confirms molecular weight. | |
| [M-H-196]⁻ | Loss of the Fmoc-moiety from the molecular ion. | Characteristic fragmentation of Fmoc-protected compounds. | |
| b₁⁺ ions | Observed in positive ESI-MS/MS of some Fmoc-dipeptides. | Can help differentiate positional isomers. | nih.gov |
| c₁⁻, z₁⁻, y₁⁻ ions | Observed in negative MS³ CID of [M-H-Fmoc+H]⁻. | Provides structural information for isomer differentiation. | nih.gov |
Advanced Microscopic Techniques for Self-Assembled Structures (if applicable to supramolecular gels or nanomaterials)
Fmoc-amino acids, including derivatives of alanine (B10760859), are known to self-assemble into various nanostructures, such as nanofibers, which can entangle to form supramolecular hydrogels. rsc.orgrsc.org This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking of the aromatic Fmoc groups. nih.govmdpi.com The resulting hydrogels have potential applications in areas like cell culture and tissue engineering. nih.gov Advanced microscopic techniques are crucial for visualizing and characterizing these self-assembled structures.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is widely used to investigate the morphology of the networks within supramolecular gels. nih.govnih.gov To prepare samples for SEM, the hydrogel is typically placed on a substrate, air-dried to create a xerogel, and then coated with a conductive material like gold. rsc.org SEM images reveal the three-dimensional architecture of the gel network, often showing entangled fibrillar structures. rsc.org For instance, SEM analysis of xerogels formed from various Fmoc-amino acids has shown the formation of dense networks of thin fibers. rsc.orgmdpi.com The morphology can be influenced by factors such as the specific amino acid and the final pH of the gel. rsc.orgrsc.org
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides higher resolution images of the self-assembled nanostructures. TEM analysis of Fmoc-amino acid assemblies has confirmed the formation of nanofibers. nih.govacs.org In some cases, depending on the specific amino acid and assembly conditions, other structures like nanosheets or even nanoparticles can be observed. nih.govnih.gov For example, the self-assembly of Fmoc-Tyr-OH and Fmoc-Phe-OH in water leads to the formation of nanofibers, while Fmoc-Trp-OH forms nanoparticles. nih.govacs.org Cryo-TEM can also be employed to visualize the structures in a near-native, hydrated state. nih.gov
Research Applications in Biomolecular Engineering and Drug Design Non Clinical Focus
Engineering Peptides with Enhanced Stability and Biostability
The incorporation of non-proteinogenic amino acids like 3-(Fmoc-amino)-L-alanine HCl into peptide sequences is a promising strategy for improving their chemical and biological stability. nih.gov Peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. By introducing modified amino acids, researchers can create peptides that are more resistant to enzymatic cleavage. nih.gov
For example, studies have shown that replacing a standard amino acid with a non-proteinogenic counterpart near a known cleavage site can significantly enhance a peptide's stability. nih.gov This approach has been successfully applied to antimicrobial peptides, where increased stability can lead to more potent and longer-lasting activity. nih.gov The Fmoc protecting group in this compound is crucial for its use in solid-phase peptide synthesis (SPPS), the standard method for creating custom peptides. nih.govchemimpex.com
| Feature | Description | Source |
| Enhanced Stability | Incorporation of non-proteinogenic amino acids can protect peptides from enzymatic degradation. | nih.gov |
| Solid-Phase Synthesis | The Fmoc group is essential for the controlled, stepwise addition of the amino acid to a growing peptide chain. | nih.govchemimpex.com |
| Antimicrobial Peptides | A key application area where enhanced stability leads to improved bioactivity. | nih.gov |
Bioconjugation Strategies Utilizing this compound
Bioconjugation, the process of linking molecules to peptides or proteins, is a cornerstone of modern biotechnology and drug design. This compound and similar derivatives are instrumental in these strategies, enabling the creation of highly specific and functional biomolecules. chemimpex.com
Site-Specific Labeling of Peptides and Proteins for Research Probes
The ability to attach fluorescent dyes, affinity tags, or other reporter molecules to a specific site on a peptide or protein is essential for studying their function and interactions. The amino group on the side chain of 3-(Fmoc-amino)-L-alanine, once deprotected, provides a reactive handle for such modifications. This allows for the creation of precisely labeled probes for use in a variety of research applications, including fluorescence microscopy and binding assays.
Development of Ligand-Targeted Peptide Conjugates
In drug design, targeting a therapeutic agent to a specific cell or tissue type can increase its efficacy and reduce side effects. By incorporating 3-(Fmoc-amino)-L-alanine into a peptide, a targeting ligand can be attached to its side chain. This creates a conjugate that can selectively bind to a receptor or other marker on the surface of the target cells. This strategy is being explored for the development of more effective and targeted therapies.
Scaffold Development for De Novo Protein and Peptide Design
De novo design involves creating entirely new proteins and peptides with novel structures and functions. Fmoc-protected amino acids, including this compound, are fundamental building blocks in this endeavor. rsc.orgmdpi.commdpi.com They allow for the precise assembly of amino acid sequences, which then fold into predictable three-dimensional structures.
The self-assembly properties of Fmoc-amino acid derivatives are particularly important in this context. mdpi.comnih.gov These molecules can form organized nanostructures, such as fibrils and hydrogels, which can serve as scaffolds for the development of more complex biomaterials. rsc.orgnih.gov The interactions between the Fmoc groups, including π-π stacking and hydrogen bonding, play a crucial role in driving this self-assembly process. mdpi.comnih.gov
| Application | Description | Key Interactions | Source |
| De Novo Design | Creating new proteins and peptides with novel functions. | Covalent peptide bonds | rsc.orgmdpi.commdpi.com |
| Self-Assembly | Spontaneous formation of organized nanostructures. | π-π stacking, hydrogen bonding | mdpi.comnih.gov |
| Biomaterial Scaffolds | Using self-assembled structures as a basis for more complex materials. | Non-covalent interactions | rsc.orgnih.gov |
Probing Protein-Protein Interactions and Molecular Recognition Mechanisms
Understanding how proteins interact with each other is fundamental to understanding biological processes. Modified amino acids can be incorporated into peptides to study these interactions in detail. nih.gov For example, "alanine scanning" is a technique where individual amino acids in a peptide are replaced with alanine (B10760859) to determine their importance for binding to a target protein. chemrxiv.org
By using a derivative like 3-(Fmoc-amino)-L-alanine, researchers can introduce specific modifications at defined positions within a peptide. This allows them to probe the effects of these changes on binding affinity and specificity, providing valuable insights into the molecular recognition mechanisms that govern protein-protein interactions. mdpi.commdpi.comnih.gov This information can then be used to design peptides that either inhibit or enhance these interactions, with potential therapeutic applications.
Design of Supramolecular Assemblies and Hydrogels based on Fmoc-Amino Acid Derivatives
Fmoc-amino acid derivatives have a remarkable ability to self-assemble into well-ordered supramolecular structures, including hydrogels. rsc.orgnih.gov These hydrogels are water-swollen networks of polymer chains that can be used in a variety of biomedical applications, such as tissue engineering and controlled drug release. rsc.org
Future Research Directions for 3 Fmoc Amino L Alanine Hcl
Exploration of Expanded Chemical Diversity through Novel Synthetic Routes
The chemical identity of 3-(Fmoc-amino)-L-alanine HCl is defined by its core structure, but the potential for chemical diversity lies in the innovative synthetic methodologies that can modify and functionalize this and similar amino acid building blocks. Future research in this area will be critical for accessing novel peptides and materials with tailored properties.
One promising direction is the development of greener and more efficient synthetic protocols. For instance, the use of water-dispersible Fmoc-amino acid nanoparticles, prepared by pulverization in the presence of a dispersion agent like PEG, has shown success in aqueous solid-phase peptide synthesis (SPPS). semanticscholar.org This approach has demonstrated significantly higher yields compared to traditional methods using unprocessed Fmoc-amino acids. semanticscholar.org Further research could adapt this technology for this compound, potentially leading to more environmentally friendly and cost-effective peptide synthesis.
Another avenue for expanding chemical diversity is through enzymatic synthesis. The use of enzymes, such as chiroCLEC-BL and amanoacylase, has been successful in the chiral synthesis of amino acids with specific chromophores. wpi.edu This dual enzymatic hydrolysis approach can produce chiral amino acids with high enantiomeric excess. wpi.edu Applying similar enzymatic strategies to derivatives of this compound could yield a range of stereochemically pure and functionally diverse building blocks.
Furthermore, the exploration of novel reaction pathways, such as those identified through computational methods like roto-translationally invariant potential (RTIP) pathway sampling, could uncover new ways to synthesize not only the core amino acid structure but also its analogs. nih.govnih.govresearchgate.net These computational approaches can identify low-energy reaction mechanisms and key precursors, offering new insights for synthetic chemists to design and create derivatives of this compound with unique side chains and functionalities. nih.govnih.govresearchgate.net The Wittig-Horner reaction, for example, has been successfully used to prepare N-protected-3-(N'-ethyl-3-carbazolyl)-DL-alanine methyl ester, avoiding acid-derived side-products. wpi.edu
| Synthetic Approach | Potential Advantage for this compound Derivatives | Key Research Focus |
| Aqueous SPPS with Nanoparticles | Increased yield and greener synthesis | Development of water-dispersible nanoparticles of this compound and its analogs. |
| Enzymatic Synthesis | High stereoselectivity and access to novel chiral derivatives | Identification and engineering of enzymes for the synthesis of functionalized 3-amino-L-alanine derivatives. |
| Computational Pathway Discovery | Identification of novel and efficient synthetic routes | Application of methods like RTIP to explore the chemical space for the synthesis of this compound analogs. |
| Alternative Chemical Reactions | Avoidance of side-reactions and access to specific functionalities | Exploration of reactions like the Wittig-Horner for the synthesis of complex derivatives. |
Development of Advanced Computational Methodologies for Predicting Complex Peptide Behavior
The incorporation of non-standard amino acids like this compound into peptides presents a significant challenge for predicting their structure and function. Future research will increasingly rely on the development and refinement of computational tools to model the behavior of these complex biomolecules.
Advanced computational methods are moving beyond simple energy minimization to incorporate sophisticated algorithms and machine learning. nih.gov For example, deep learning-based methods like AlphaFold have shown remarkable accuracy in predicting protein structures from their amino acid sequences. nih.gov Future iterations of such software could be trained on datasets that include peptides with modified amino acids, improving their predictive power for molecules containing this compound. nih.gov
Hybrid approaches that combine different computational techniques are also a key area of future development. The GRSA-SSP methodology, for instance, uses a secondary structure prediction to build an initial model which is then refined using Hybrid Simulated Annealing (HSA) algorithms. mdpi.com Such multi-stage prediction processes could be adapted to better handle the conformational flexibility and unique interactions introduced by the Fmoc group and the modified alanine (B10760859) side chain. mdpi.com
Furthermore, the development of more accurate force fields for molecular dynamics simulations is crucial. These force fields need to accurately represent the non-covalent interactions, such as π-π stacking and hydrogen bonding, that are critical for the self-assembly and biological activity of peptides containing Fmoc-amino acids. nih.govbeilstein-journals.org By improving the underlying physics-based models, researchers can gain more reliable insights into how peptides incorporating this compound will fold, interact with other molecules, and assemble into larger structures.
| Computational Method | Application to Peptides with this compound | Future Development Needs |
| Deep Learning (e.g., AlphaFold) | Predicting the 3D structure of peptides containing the modified amino acid. nih.gov | Training on larger datasets of peptides with unnatural amino acids. nih.gov |
| Hybrid Methods (e.g., GRSA-SSP) | Stepwise prediction of structure, from secondary to tertiary. mdpi.com | Adaptation of algorithms to account for the specific properties of the Fmoc group. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior and self-assembly of peptides. beilstein-journals.org | Refinement of force fields to accurately model non-covalent interactions. |
| Template-Based Modeling | Predicting peptide-protein complex structures. diva-portal.org | Expanding template libraries to include more diverse peptide structures. |
Integration into Next-Generation Biomolecular Materials and Nanostructures
The self-assembling properties of Fmoc-protected amino acids are a cornerstone of their use in biomaterials. Future research will focus on leveraging the specific characteristics of this compound to create increasingly sophisticated and functional materials.
A key area of exploration is the formation of hydrogels with tunable properties. The self-assembly of Fmoc-amino acids into fibrous nanostructures is driven by a balance of hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov By co-assembling this compound with other Fmoc-amino acids or short peptides, it is possible to create new hydrogels with tailored mechanical strengths, degradation rates, and biological activities. mdpi.commdpi.comnih.gov For example, the co-assembly of Fmoc-Lys-Fmoc with other amino acids has been shown to form stable hydrogels. mdpi.commdpi.com
The creation of functionalized nanostructures is another exciting frontier. Fmoc-amino acid-based nanofibers have been used as templates for the in-situ formation of fluorescent silver nanoclusters. nih.gov Future research could explore the use of this compound-containing nanostructures as scaffolds for catalysis, biosensing, or targeted drug delivery. The unique chemical handles offered by the 3-amino group could be used to attach other molecules of interest, further expanding the functionality of these materials.
Moreover, the integration of these biomolecular materials with other components, such as metal ions, can lead to enhanced properties. For instance, the coordination of Mn2+ with Fmoc-L-leucine has been used to create nanoparticles for photodynamic therapy with improved stability and photothermal effects. beilstein-journals.org Similar strategies could be employed with this compound to develop new theranostic agents or advanced composite materials.
| Material Type | Role of this compound | Potential Applications |
| Co-assembled Hydrogels | Modulating the properties of the hydrogel network through specific interactions. mdpi.commdpi.com | Tissue engineering, drug delivery, 3D cell culture. |
| Functionalized Nanofibers | Providing a scaffold for the attachment of other functional molecules. | Biosensing, catalysis, nanoelectronics. |
| Metal-coordinated Nanoparticles | Enhancing the stability and therapeutic efficacy of nanoparticle systems. beilstein-journals.org | Photodynamic therapy, bioimaging, theranostics. |
| Hybrid Materials | Improving the mechanical or biological properties of polymer matrices. chemimpex.com | Advanced composites, biocompatible coatings. |
Investigating Novel Biological Scaffolds Beyond Traditional Peptides
While peptides are traditionally thought of as linear chains of amino acids, the unique properties of building blocks like this compound are enabling the design of more complex and non-traditional biological scaffolds.
Furthermore, the concept of using small, ribosomally synthesized peptides as scaffolds for nonribosomal peptide extension and chemical modification is an emerging paradigm in the biosynthesis of natural products. nih.gov In these systems, amino acids are added to the C-terminus of a scaffold peptide in a ribosome-independent manner. nih.gov While this is a biological process, it provides inspiration for the chemical synthesis of novel molecular architectures. This compound could be a key component in the design of synthetic scaffolds that mimic these natural processes, allowing for the construction of complex molecules with potential therapeutic applications.
The development of cyclic peptides and other constrained structures is another important direction. wpi.edu Cyclization can improve the stability and biological activity of peptides. The synthesis of cyclic peptides incorporating chromophore-modified amino acids has been explored for applications in molecular electronics. wpi.edu The unique stereochemistry and functionality of this compound could be leveraged to create novel cyclic peptides with predefined conformations and functions.
| Scaffold Type | Potential Role of this compound | Research Focus |
| Tissue Engineering Scaffolds | Influencing scaffold architecture and providing sites for bio-functionalization. nih.gov | Creating scaffolds that promote specific cellular responses for tissue repair. |
| Synthetic Biosynthetic Scaffolds | Acting as a core building block for the stepwise assembly of complex molecules. | Mimicking natural product biosynthesis to create novel therapeutic agents. |
| Cyclic Peptides | Inducing specific turns and conformations to create structurally defined macrocycles. wpi.edu | Designing cyclic peptides with enhanced stability and biological activity. |
| Peptide-based Nanotubes | Driving the self-assembly of well-ordered tubular structures. wpi.edu | Developing novel materials for molecular wires and drug delivery vehicles. |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-(Fmoc-amino)-L-alanine HCl, and what reagents are critical for its purification?
- Methodological Answer : The synthesis typically involves Fmoc-protection of the amino group using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in a biphasic acetone/water system with NaHCO₃ as a base. For example, in analogous Fmoc-protected alanine derivatives, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used as coupling agents in the presence of N,N-diisopropylethylamine (DIPEA) to activate carboxyl groups . Purification often involves liquid-liquid extraction (e.g., diethyl ether and aqueous NaHCO₃) followed by HPLC or column chromatography to isolate the HCl salt .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to verify stereochemistry and Fmoc-group integrity (e.g., characteristic fluorenyl aromatic protons at δ 7.2–7.8 ppm) . HPLC with UV detection (254 nm for Fmoc absorption) is used to assess purity, with mobile phases like acetonitrile/water gradients . Mass spectrometry (ESI-MS) confirms molecular weight, e.g., [M+H]⁺ or [M+Na]⁺ peaks .
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Fmoc group protects the α-amino group during SPPS, enabling orthogonal deprotection with 20% piperidine in DMF. The HCl salt improves solubility in polar solvents (e.g., DMF or DMSO) for efficient coupling. Its small side chain (alanine) minimizes steric hindrance, enhancing peptide chain flexibility .
Advanced Research Questions
Q. How can coupling efficiency of this compound in SPPS be optimized, particularly for sterically hindered residues?
- Methodological Answer : Use double coupling protocols with excess activated amino acid (2–4 eq) and coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP for sterically demanding sequences. Monitor coupling completion via Kaiser test (ninhydrin) or real-time FTIR for amide bond formation .
Q. What factors influence the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : The HCl salt enhances stability in acidic conditions (pH 2–4) but may hydrolyze in basic environments (pH >8). Storage at –20°C in anhydrous DMF or ACN prevents Fmoc deprotection and racemization. Contradictory storage recommendations (e.g., 0–6°C in vs. –20°C in ) likely stem from differences in substituent stability; HCl salts generally require colder storage .
Q. How can researchers resolve discrepancies in stereochemical outcomes during incorporation of this compound into peptides?
- Methodological Answer : Monitor racemization via Marfey’s reagent analysis or chiral HPLC. Use low-temperature coupling (0–4°C) and minimize exposure to basic conditions (e.g., DIPEA) to suppress epimerization. For critical sequences, employ pre-activated Fmoc-amino acid fluorides , which reduce racemization risk .
Q. What analytical strategies are recommended for detecting premature Fmoc deprotection during peptide elongation?
- Methodological Answer : Use TLC (Rf shift in ethyl acetate/hexane) or HPLC-MS to detect free fluorenylmethyl alcohol (byproduct of deprotection). For real-time monitoring, integrate UV spectroscopy (301 nm for Fmoc cleavage) into automated SPPS systems .
Q. How does substituting this compound into peptide backbones affect conformational dynamics in structural studies?
- Methodological Answer : Alanine’s methyl side chain reduces steric constraints, enabling NMR or CD spectroscopy to probe backbone flexibility. Compare helical propensity (e.g., via Circular Dichroism) with bulkier residues (e.g., phenylalanine) to assess side-chain impact on secondary structure .
Data Contradictions and Resolutions
- Storage Conditions : While some protocols recommend 0–6°C storage for Fmoc-amino acids , HCl salts like 3-(Fmoc-amino)-L-alanine require –20°C to prevent hydrolysis and racemization, as shown in .
- Coupling Agents : EDC/HOBt is standard for solution-phase synthesis , but HATU/PyBOP may improve efficiency in SPPS for sterically hindered residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
